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Introduction
AZD2423 is a potent, selective, and orally bioavailable non-competitive negative allosteric

modulator of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand,

monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of

monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the

pathophysiology of various inflammatory and neuropathic pain conditions.[5] AZD2423 was

developed to antagonize this pathway and has been investigated for its therapeutic potential,

particularly in the context of neuropathic pain. This technical guide provides a comprehensive

overview of the pharmacology of AZD2423, including its mechanism of action, in vitro and in

vivo properties, and key experimental protocols.

Mechanism of Action
AZD2423 functions as a negative allosteric modulator of CCR2, meaning it binds to a site on

the receptor distinct from the orthosteric site where the endogenous ligand CCL2 binds. This

binding event induces a conformational change in the receptor that reduces its ability to be

activated by CCL2, thereby inhibiting downstream signaling cascades.

The canonical signaling pathway initiated by CCL2 binding to CCR2 involves the activation of

G-proteins, leading to downstream signaling through various pathways, including the

phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Janus kinase (JAK)/signal transducer
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and activator of transcription (STAT) pathway, and the mitogen-activated protein kinase (MAPK)

pathway. These pathways collectively regulate cellular processes such as chemotaxis,

proliferation, survival, and cytokine production. By negatively modulating CCR2, AZD2423
effectively dampens these inflammatory and pro-nociceptive signals.
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Caption: CCR2 Signaling Pathway and Inhibition by AZD2423.
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Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of

AZD2423.

Table 1: In Vitro Activity and Selectivity of AZD2423

Parameter Species Assay Value Reference

CCR2 Binding

IC50
Human

Radioligand

Binding
2.6 nM

CCR2 Ca²⁺ Flux

IC50
Human

Calcium

Mobilization
1.2 nM

CCR2

Chemotaxis IC50
Human

THP-1 Cell

Migration
4.4 nM

Human Whole

Blood A2
Human

L-selectin

Shedding
1.3 nM

CCR5

Chemotaxis IC50
Human

Chemotaxis

Assay
316 nM

GPCR Selectivity Human Various >100-fold

hERG IC50 -
Electrophysiolog

y
90 µM

Rat CCR2 Ca²⁺

Flux IC50
Rat

Calcium

Mobilization
607 nM

Table 2: Physicochemical and Pharmacokinetic Properties of AZD2423
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Parameter Value Species Reference

Molecular Weight 425.93 g/mol -

logD₇.₄ 1.85 -

pKa 7.9 -

Aqueous Solubility

(pH 7.4)
13.2 µM -

Plasma Protein

Binding (% free)
47% Human

42% Rat

35% Dog

Clearance (CL) 21 mL/min/kg Rat

4 mL/min/kg Dog

Oral Bioavailability

(%)
16% Rat

71% Dog

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

pharmacological data. The following sections outline the protocols for the principal assays used

to characterize AZD2423.

Experimental Workflow for Preclinical Evaluation
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Caption: Preclinical to Clinical Workflow for AZD2423.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b8103996?utm_src=pdf-body-img
https://www.benchchem.com/product/b8103996?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CCR2 Radioligand Binding Assay
This assay determines the affinity of AZD2423 for the CCR2 receptor.

Cell Membrane Preparation: Membranes are prepared from cells overexpressing human

CCR2 (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a lysis buffer, and

centrifuged to pellet the membranes. The membrane pellet is then resuspended and stored

at -80°C.

Assay Protocol:

In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% CHAPS, pH

7.4), cell membranes, and varying concentrations of AZD2423.

Add a constant concentration of a radiolabeled CCR2 ligand (e.g., [³H]-INCB-3344 or [³H]-

CCR2-RA).

Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to

reach equilibrium.

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound

from free radioligand.

Wash the filters with ice-cold wash buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: The IC50 value (concentration of AZD2423 that inhibits 50% of specific

radioligand binding) is determined by non-linear regression analysis of the competition

binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay
This functional assay measures the ability of AZD2423 to inhibit CCL2-induced intracellular

calcium release.

Cell Preparation: Use a cell line endogenously expressing or engineered to express CCR2

(e.g., THP-1 or HEK293-CCR2).
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Dye Loading:

Plate the cells in a black, clear-bottom 96-well plate.

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate

buffer.

Incubate for approximately 1 hour at 37°C in the dark to allow for dye uptake and de-

esterification.

Assay Protocol:

Wash the cells to remove excess dye.

Pre-incubate the cells with varying concentrations of AZD2423 or vehicle control.

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

Establish a stable baseline fluorescence reading.

Inject a solution of CCL2 at a concentration that elicits a submaximal response (e.g.,

EC₈₀).

Record the fluorescence intensity over time.

Data Analysis: The increase in fluorescence upon CCL2 stimulation corresponds to the

intracellular calcium concentration. The inhibitory effect of AZD2423 is quantified by

measuring the reduction in the CCL2-induced fluorescence signal and calculating the IC50

value.

Chemotaxis Assay
This assay assesses the ability of AZD2423 to block the migration of cells towards a CCL2

gradient.

Cell Preparation: Use a monocytic cell line that expresses CCR2, such as THP-1.

Assay Setup:
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Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane

(typically 5 µm pores for monocytes).

In the lower chamber, add assay medium containing various concentrations of CCL2 as

the chemoattractant.

Pre-incubate THP-1 cells with different concentrations of AZD2423 or vehicle.

Add the pre-incubated cells to the upper chamber.

Incubation and Quantification:

Incubate the plate for several hours (e.g., 2-4 hours) at 37°C to allow for cell migration.

After incubation, remove the non-migrated cells from the upper surface of the membrane.

Fix and stain the migrated cells on the lower surface of the membrane.

Quantify the number of migrated cells by microscopy and cell counting or by using a

fluorescent dye and a plate reader.

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell

migration against the concentration of AZD2423.

In Vivo Pharmacodynamic and Efficacy Models
Chronic Constriction Injury (CCI) Model of Neuropathic Pain: This is a widely used preclinical

model to evaluate the efficacy of analgesics.

Surgical Procedure:

Anesthetize a rat or mouse.

Make an incision at the mid-thigh level to expose the sciatic nerve.

Loosely tie four ligatures (e.g., chromic gut) around the sciatic nerve at approximately 1

mm intervals. The ligatures should constrict the nerve without arresting epineural blood

flow.
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Close the incision with sutures.

Behavioral Testing:

Allow the animals to recover for several days to a week, during which they will develop

signs of neuropathic pain.

Assess pain behaviors such as mechanical allodynia (pain response to a normally non-

painful stimulus) using von Frey filaments and thermal hyperalgesia (increased sensitivity

to heat) using a plantar test apparatus.

Administer AZD2423 or vehicle orally and measure the reversal of allodynia and

hyperalgesia at different time points post-dosing.

Data Analysis: The efficacy of AZD2423 is determined by its ability to significantly increase

the paw withdrawal threshold in the von Frey test or the paw withdrawal latency in the

plantar test compared to vehicle-treated animals.

Monocyte Quantification by Flow Cytometry: This method is used to assess target engagement

by measuring the reduction in circulating monocytes.

Sample Collection: Collect whole blood samples from subjects at baseline and at various

time points after AZD2423 administration.

Staining:

Aliquot whole blood into tubes.

Add a cocktail of fluorescently labeled antibodies to identify monocyte subsets. A typical

panel would include antibodies against CD14 and CD16.

Incubate to allow for antibody binding.

Lyse the red blood cells using a lysis buffer.

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.
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Gate on the monocyte population based on their forward and side scatter characteristics.

Further gate on CD14+ and CD16+ populations to identify classical (CD14++CD16-),

intermediate (CD14++CD16+), and non-classical (CD14+CD16++) monocytes.

Data Analysis: The absolute count or percentage of each monocyte subset is determined.

The pharmacodynamic effect of AZD2423 is assessed by the reduction in the number of

circulating monocytes, particularly the classical and intermediate subsets which are known to

be CCR2-dependent for their egress from the bone marrow.

Clinical Development and Outcomes
AZD2423 has been evaluated in Phase II clinical trials for the treatment of posttraumatic

neuralgia and painful diabetic neuropathy. In these studies, administration of AZD2423 at

doses of 20 mg and 150 mg once daily for 28 days demonstrated evidence of target

engagement, as indicated by a dose-dependent increase in plasma CCL2 levels and a

reduction in mean monocyte counts (approximately -30% with the 150 mg dose). However,

despite these pharmacodynamic effects, the trials did not meet their primary efficacy endpoints

of significantly reducing average pain scores compared to placebo. There were some trends

towards improvement in certain secondary measures of neuropathic pain symptoms. The

compound was generally well-tolerated with an adverse event profile similar to placebo. The

disconnect between preclinical efficacy in rodent models and the lack of robust analgesia in

human trials highlights the translational challenges in pain research and drug development.

Conclusion
AZD2423 is a well-characterized, potent, and selective non-competitive negative allosteric

modulator of CCR2 with demonstrated target engagement in both preclinical species and

humans. While it showed promise in animal models of neuropathic pain, it did not translate to

significant clinical efficacy in patients with posttraumatic neuralgia or painful diabetic

neuropathy. The comprehensive pharmacological data and detailed experimental protocols

presented in this guide provide a valuable resource for researchers in the fields of chemokine

biology, inflammation, and pain, and may aid in the development of future CCR2-targeted

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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